molecular formula C9H8BrN3O B13562599 5-Bromoindole-3-carbohydrazide

5-Bromoindole-3-carbohydrazide

Cat. No.: B13562599
M. Wt: 254.08 g/mol
InChI Key: NDOLJZRFWNONJQ-UHFFFAOYSA-N
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Description

5-Bromo-1H-indole-3-carbohydrazide is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-indole-3-carbohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for 5-bromo-1H-indole-3-carbohydrazide would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-indole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-bromo-1H-indole-3-carboxylic acid, while substitution reactions can produce a variety of 5-substituted indole derivatives .

Mechanism of Action

The mechanism of action of 5-bromo-1H-indole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1H-indole-3-carbohydrazide is unique due to the presence of both a bromo group and a carbohydrazide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

5-bromo-1H-indole-3-carbohydrazide

InChI

InChI=1S/C9H8BrN3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(14)13-11/h1-4,12H,11H2,(H,13,14)

InChI Key

NDOLJZRFWNONJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C(=O)NN

Origin of Product

United States

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